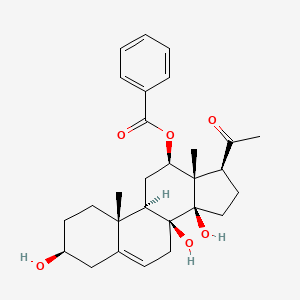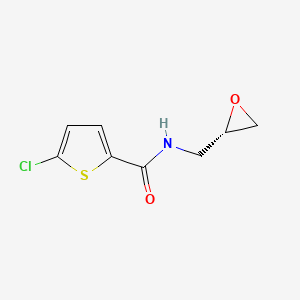
5-Chloro-thiophene-2-carboxylic acid
Übersicht
Beschreibung
5-Chloro-thiophene-2-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It belongs to the class of organic compounds known as alpha amino acid amides .
Synthesis Analysis
The synthesis of 5-Chloro-thiophene-2-carboxylic acid involves taking 2-chlorothiophene as an initial raw material, carrying out Friedel-crafts acylation with trichloroacetyl chloride under the action of aluminum trichloride to generate 2-trichloroacetyl-5-chlorothiophene, and then carrying out liquid alkali hydrolysis to obtain the target product .Molecular Structure Analysis
The molecular formula of 5-Chloro-thiophene-2-carboxylic acid is C5H3ClO2S . The IUPAC name is 5-chlorothiophene-2-carboxylic acid . The molecular weight is 162.59 g/mol .Chemical Reactions Analysis
Upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . Thiophene-2-carboxylic acid has been widely studied as a substrate in coupling reactions and olefinations .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-thiophene-2-carboxylic acid include a molecular weight of 162.594 . The IUPAC Standard InChI is InChI=1S/C5H3ClO2S/c6-4-2-1-3 (9-4)5 (7)8/h1-2H, (H,7,8) .Wissenschaftliche Forschungsanwendungen
Synthesis of Antitubercular Agents : 5-Chloro-thiophene-2-carboxylic acid is used in the synthesis of novel antitubercular agents. A study synthesized 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, which demonstrated promising antitubercular activity against Mycobacterium tuberculosis (Marvadi et al., 2020).
Development of Spasmolytic Agents : This compound is used in the development of spasmolytic agents. In a study, thiophene-based derivatives, synthesized via Suzuki cross-coupling reaction, exhibited good spasmolytic effects. This research suggests potential applications in treating spasmodic conditions (Rasool et al., 2020).
Antimicrobial and Antifungal Activity : Arylidene derivatives of thiophene carboxylic acids, including 5-Chloro-thiophene-2-carboxylic acid, have been synthesized and evaluated for antimicrobial and antifungal activities. They have shown good effectiveness, particularly against methicillin-resistant Staphylococcus aureus (Kathiravan et al., 2017).
Anti-Inflammatory Applications : Derivatives of 5-Chloro-thiophene-2-carboxylic acid have been explored for their potential as anti-inflammatory agents. Research indicates that certain substituted benzo[b]thiophene derivatives possess potent anti-inflammatory activity (Radwan et al., 2009).
Peptide Derivatives for Antimicrobial Activity : Dipeptide derivatives containing 5-chloro-thiophene-2-carboxylic acid conjugates have been synthesized and evaluated for their antimicrobial activity. These compounds have shown promising antibacterial and antifungal properties (Tivari et al., 2022).
Synthesis of Anticancer Agents : Thiophene-2-carboxamide derivatives have been investigated for their anticancer activity. These derivatives, synthesized from 5-Chloro-thiophene-2-carboxylic acid, have shown inhibitory effects on various cancer cell lines (Atta & Abdel‐Latif, 2021).
Eigenschaften
IUPAC Name |
5-chloro-N-[[(2S)-oxiran-2-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2S/c9-7-2-1-6(13-7)8(11)10-3-5-4-12-5/h1-2,5H,3-4H2,(H,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRCNCXTSFGOGG-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CNC(=O)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)CNC(=O)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-thiophene-2-carboxylic acid | |
CAS RN |
799012-78-5 | |
| Record name | 5-Chloro-N-(((S)-oxiran-2-yl)methyl)thiophene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-[1,3]Thiazolo[4,5-G]indazole](/img/structure/B579783.png)


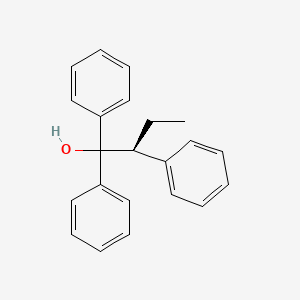
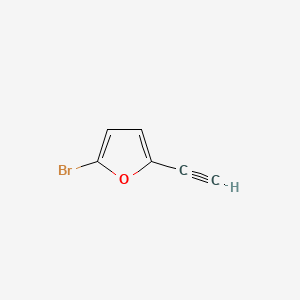
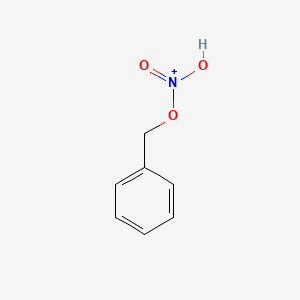
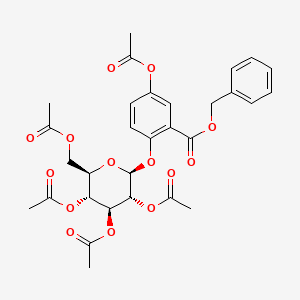
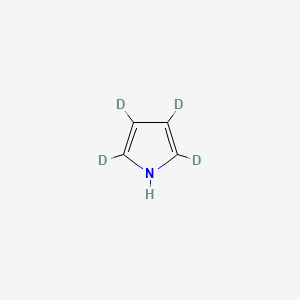
![3'-methoxy-N-(4-methoxyphenyl)spiro[1,2-dihydroindole-3,1'-cyclohexane]-2-carboxamide](/img/structure/B579795.png)
![(1R,13R,14S,17R,18R,21S,22S)-9,13,17-trimethyl-18-[(2R)-6-methylheptan-2-yl]-9-azahexacyclo[11.11.0.02,10.03,8.014,22.017,21]tetracosa-2(10),3,5,7-tetraene](/img/structure/B579797.png)
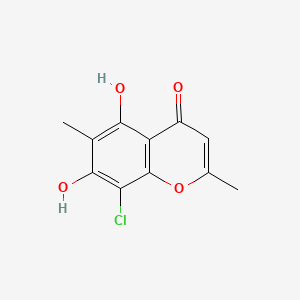
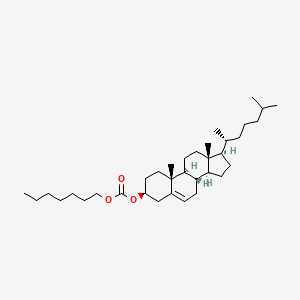
![2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole](/img/structure/B579804.png)
